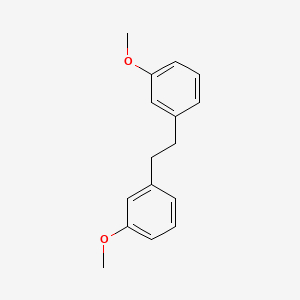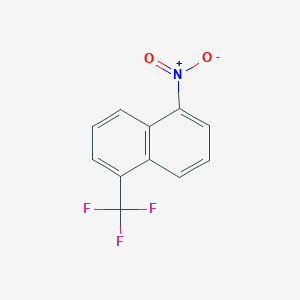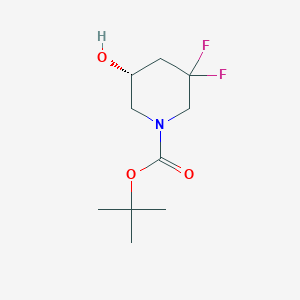
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
説明
The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . They are often used in medicinal chemistry and drug discovery due to their bioactive properties .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, an aminomethyl group can participate in various reactions, including Ullmann coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For a related compound, 4-(aminomethyl)benzoic acid, the density is 1.2±0.1 g/cm3, the melting point is over 300 °C, and the boiling point is 323.1±25.0 °C at 760 mmHg .科学的研究の応用
Tetrahydroisoquinolines in Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, which include compounds like 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one, have been a focal point in drug discovery, especially in the treatment of cancer and central nervous system (CNS) disorders. These compounds were initially known for neurotoxicity but later found to have therapeutic potential. The FDA-approved drug trabectedin for soft tissue sarcomas exemplifies the importance of THIQ derivatives in cancer therapeutics. Additionally, their potential against various infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis, and as novel drugs for different therapeutic activities due to their unique mechanism of action, is noteworthy (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
The neuroprotective, antiaddictive, and antidepressant-like activities of certain THIQ derivatives have been documented. One such compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, has shown considerable potential in the treatment of neurodegenerative diseases and CNS disorders. Its efficacy is linked to MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Moreover, 1MeTIQ's therapeutic effects are possibly due to the activation of the monoaminergic system in the brain, along with simultaneous MAO-dependent oxidation inhibition and reduction of glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Broad Pharmacological Potential
Isoquinoline derivatives, including THIQs, have displayed a vast array of pharmacological potentials. Their biological activities extend to antifungal, anti-Parkinsonism, antitubercular, antitumor, antiglaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial effects. These findings highlight the significance of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for a range of pharmacotherapeutic applications, underscoring their broad therapeutic spectrum (Danao et al., 2021).
Safety and Hazards
作用機序
Target of Action
The compound 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is structurally similar to aminomethylbenzoic acid derivatives . These compounds are known to target cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter for muscle function, learning, and memory, and MAO B involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of their respective neurotransmitters, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. The increased neurotransmitter levels can enhance neurotransmission, potentially leading to effects such as improved memory and motor control .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the cholinergic and dopaminergic pathways . In the cholinergic pathway, the inhibition of AChE and BChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . In the dopaminergic pathway, the inhibition of MAO B results in increased dopamine levels, enhancing dopaminergic neurotransmission .
Pharmacokinetics
Based on its structural similarity to aminomethylbenzoic acid derivatives, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can influence the compound’s bioavailability, which is a critical factor in its pharmacological efficacy .
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound can lead to enhanced neurotransmission in the cholinergic and dopaminergic pathways . This can result in various molecular and cellular effects, such as improved memory and motor control, although the specific effects would depend on the context of use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound . For example, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its ability to interact with its targets .
特性
IUPAC Name |
4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQJERUFPGBLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)



![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)






![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)